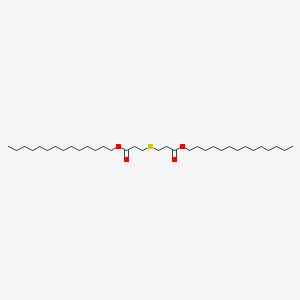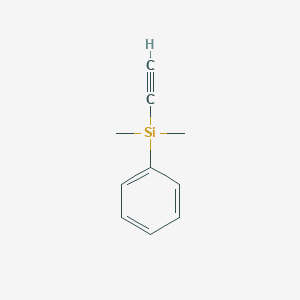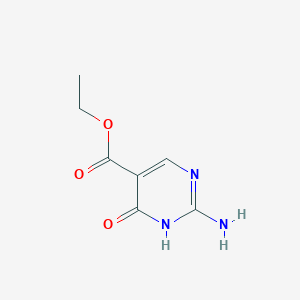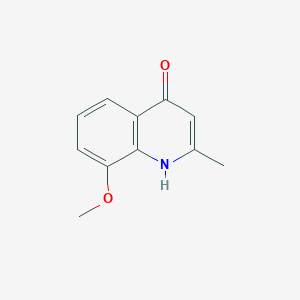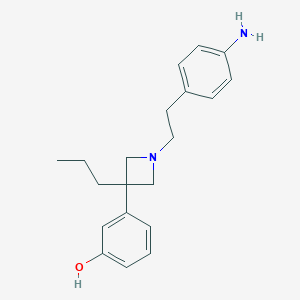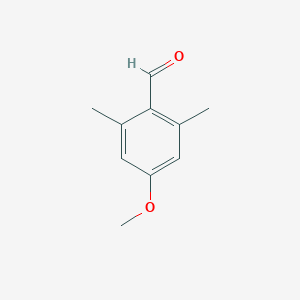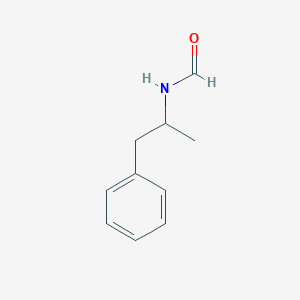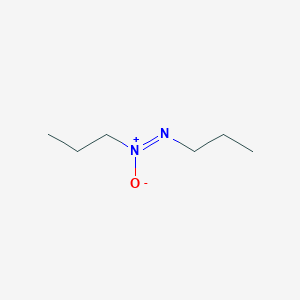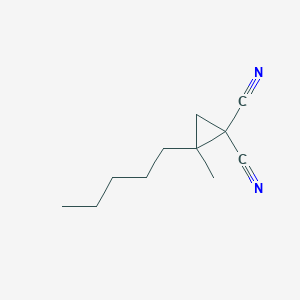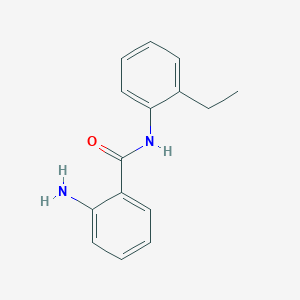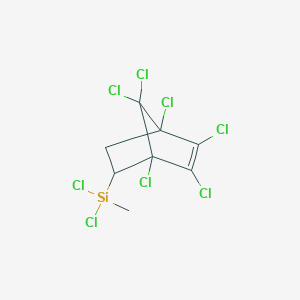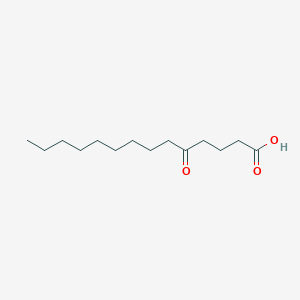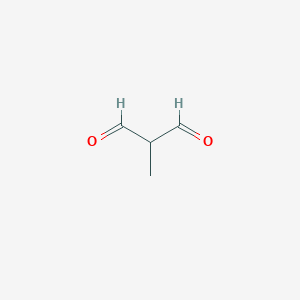
Dioctyltin mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyltin mercaptoacetate is a chemical compound with the molecular formula C18H36O2SSn and a molecular weight of 435.25 g/mol . It is also known by other names such as this compound and dioctyltin-O,S-thioglycollate . This compound is characterized by its unique structure, which includes a tin atom bonded to an oxathiastannolane ring, making it a member of the organotin compounds.
Vorbereitungsmethoden
The synthesis of Dioctyltin mercaptoacetate typically involves the reaction of dioctyltin dichloride with thioglycolic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dioctyltin dichloride+Thioglycolic acid→1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Dioctyltin mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin derivatives.
Substitution: It can undergo substitution reactions where the thioglycolate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dioctyltin mercaptoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s organotin structure makes it useful in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Dioctyltin mercaptoacetate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their structure and function . This interaction can lead to changes in cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Dioctyltin mercaptoacetate can be compared with other similar organotin compounds such as:
- Dioctyltin dichloride
- Dioctyltin oxide
- Dioctyltin diacetate
These compounds share the dioctyltin core but differ in their functional groups and reactivity. The unique oxathiastannolane ring in this compound distinguishes it from these other compounds, providing specific chemical properties and applications .
Eigenschaften
CAS-Nummer |
15535-79-2 |
|---|---|
Molekularformel |
C18H36O2SSn |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI-Schlüssel |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Key on ui other cas no. |
15535-79-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


